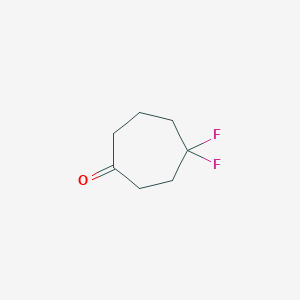

4,4-Difluorocycloheptanone

Description

Properties

IUPAC Name |

4,4-difluorocycloheptan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O/c8-7(9)4-1-2-6(10)3-5-7/h1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKIWUWZJHFDJCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC(C1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227807-93-3 | |

| Record name | 4,4-difluorocycloheptan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Whitepaper: A Strategic Approach to the Synthesis of 4,4-Difluorocycloheptanone

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of: Gemini, Senior Application Scientist

Executive Summary: The Strategic Value of Gem-Difluorinated Scaffolds

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, imparting profound effects on metabolic stability, lipophilicity, and binding affinity.[1][2] Among the various fluorinated motifs, the gem-difluoromethylene group (CF₂) has emerged as a particularly valuable bioisostere for a carbonyl or ketone group.[1] This substitution can modulate the electronic properties and conformation of a molecule while eliminating the hydrogen-bond accepting capability and potential metabolic liabilities of the original ketone. The synthesis of 4,4-difluorocycloheptanone, a key building block for more complex bioactive molecules, presents a unique synthetic challenge, particularly when derived from a symmetrical precursor like cycloheptane-1,4-dione.

This technical guide provides a robust and field-proven strategy for the synthesis of 4,4-difluorocycloheptanone from cycloheptane-1,4-dione. We will dissect the causal logic behind the necessary multi-step approach, detailing a self-validating protocol that prioritizes safety, selectivity, and yield. This document moves beyond a simple recitation of steps to offer an in-depth analysis of reagent selection, reaction mechanisms, and process control, grounded in authoritative scientific literature.

The Core Synthetic Challenge: Achieving Selective Monofluorination

The direct conversion of cycloheptane-1,4-dione to 4,4-difluorocycloheptanone is not a feasible one-step transformation. The starting material possesses two chemically equivalent carbonyl groups. A direct deoxofluorination reaction would result in a statistical mixture of the starting material, the desired mono-fluorinated product, and the undesired 4,4,7,7-tetrafluorinated byproduct, leading to significant yield loss and complex purification challenges.

Therefore, a robust synthetic plan must strategically differentiate the two carbonyls. The most logical and efficient pathway involves a protection-fluorination-deprotection sequence. This strategy ensures that the fluorination reaction occurs at only one specific site.

Caption: High-level overview of the three-step synthetic strategy.

Deoxofluorination Reagents: A Comparative Analysis

The conversion of a ketone to a gem-difluoride is a powerful transformation, typically achieved with nucleophilic fluorinating agents.[3] The choice of reagent is critical and involves a trade-off between reactivity, safety, and ease of handling.

| Reagent Family | Key Characteristics | Safety Considerations |

| DAST (Diethylaminosulfur Trifluoride) | The classic reagent; highly effective for converting ketones to gem-difluorides at mild temperatures (0 °C to RT).[4][5] | High Risk: Thermally unstable; can decompose explosively above 50-90 °C.[5][6] Reacts violently with water.[7] |

| Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) | A common, more thermally stable alternative to DAST, often providing superior performance.[2][8][9] | Moderate Risk: Significantly more stable than DAST but still a fuming liquid that reacts violently with water, releasing corrosive HF.[8][10][11] |

| XtalFluor Reagents (e.g., XtalFluor-E, XtalFluor-M) | Crystalline solids that are significantly more stable and easier to handle.[10][12] Often require a fluoride source/promoter. Do not generate free HF.[12] | Lower Risk: Greatly enhanced thermal stability and reduced reactivity with water compared to DAST and Deoxo-Fluor.[10][12] |

Recommendation: For laboratory-scale synthesis, Deoxo-Fluor offers a good balance of high reactivity and improved safety over DAST. For process development and scale-up applications, the superior safety profile of XtalFluor reagents makes them the authoritative choice.[9][12] This guide will detail the protocol using Deoxo-Fluor due to its widespread use and efficacy.

Detailed Experimental Protocols

Safety Prerogative: All operations involving Deoxo-Fluor must be conducted in a certified chemical fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and compatible gloves, is mandatory.[7][11] All glassware must be thoroughly dried before use.

Step 1: Selective Monoprotection of Cycloheptane-1,4-dione

-

Rationale: This step utilizes the principle of stoichiometry to favor the formation of the monoketal. By reacting the diketone with a slight excess of ethylene glycol in the presence of an acid catalyst, we can achieve selective protection of one carbonyl group.

| Reagent | M.W. | Amount | Moles | Equiv. |

| Cycloheptane-1,4-dione | 126.15 | 10.0 g | 79.27 mmol | 1.0 |

| Ethylene Glycol | 62.07 | 5.42 g (4.88 mL) | 87.20 mmol | 1.1 |

| p-Toluenesulfonic acid | 190.22 | 150 mg | 0.79 mmol | 0.01 |

| Toluene | - | 200 mL | - | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add cycloheptane-1,4-dione (10.0 g), toluene (200 mL), ethylene glycol (4.88 mL), and p-toluenesulfonic acid (150 mg).

-

Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

-

Continue refluxing for 4-6 hours or until the theoretical amount of water (~1.4 mL) has been collected and TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL).

-

Transfer the mixture to a separatory funnel, wash the organic layer with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure monoketal intermediate.

Step 2: Deoxofluorination of the Monoketal Intermediate

-

Rationale: With one carbonyl protected, the free ketone is now susceptible to selective fluorination. The reaction is performed at low temperature to control the exothermic nature of the initial addition and then allowed to warm to ensure completion.

| Reagent | M.W. | Amount | Moles | Equiv. |

| Monoketal Intermediate | 170.21 | 5.0 g | 29.37 mmol | 1.0 |

| Deoxo-Fluor | 221.23 | 9.75 g (7.99 mL) | 44.06 mmol | 1.5 |

| Dichloromethane (DCM) | - | 100 mL | - | - |

Procedure:

-

Dissolve the monoketal intermediate (5.0 g) in anhydrous dichloromethane (100 mL) in a dry, three-necked flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice-water bath.

-

Add Deoxo-Fluor (7.99 mL) dropwise via a syringe over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).[11]

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C and very slowly and carefully quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extract the mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with water (2 x 50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude gem-difluoro ketal intermediate should be purified by column chromatography (silica gel, hexane/ethyl acetate).

Step 3: Deprotection to Yield 4,4-Difluorocycloheptanone

-

Rationale: The final step involves acidic hydrolysis to remove the ketal protecting group, revealing the second carbonyl and yielding the target molecule.

| Reagent | M.W. | Amount | Moles | Equiv. |

| gem-Difluoro Ketal | 192.20 | 3.0 g | 15.61 mmol | 1.0 |

| Acetone | - | 50 mL | - | - |

| Water | - | 15 mL | - | - |

| 2M Hydrochloric Acid | - | 15 mL | ~30 mmol | ~2.0 |

Procedure:

-

Dissolve the purified gem-difluoro ketal intermediate (3.0 g) in a mixture of acetone (50 mL) and water (15 mL) in a round-bottom flask.

-

Add 2M hydrochloric acid (15 mL) to the solution.

-

Stir the mixture at room temperature for 4-8 hours, monitoring by TLC for the disappearance of the starting material.

-

Once the reaction is complete, neutralize the acid by carefully adding a saturated solution of sodium bicarbonate.

-

Remove the majority of the acetone via rotary evaporation.

-

Extract the remaining aqueous solution with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate.

-

The final product, 4,4-difluorocycloheptanone, can be further purified by flash chromatography or distillation under reduced pressure to yield a colorless oil.

Mechanistic Deep Dive: The Deoxofluorination Pathway

The conversion of a ketone to a gem-difluoride using reagents like DAST or Deoxo-Fluor proceeds through a well-established polar mechanism.[13] Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]

- 5. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]

- 6. US6080886A - Fluorination with aminosulfur trifluorides - Google Patents [patents.google.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Deoxofluor - Enamine [enamine.net]

- 9. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 10. Simpler fluorine chemistry [soci.org]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]

A Technical Guide to the Deoxofluorination of Cycloheptane-1,4-dione using Diethylaminosulfur Trifluoride (DAST)

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine atoms into organic molecules is a pivotal strategy in modern drug discovery, capable of modulating a compound's metabolic stability, lipophilicity, and binding affinity.[1][2][3] Deoxofluorination, the conversion of carbonyls and hydroxyls to their corresponding fluorinated analogs, stands as a cornerstone of organofluorine chemistry.[1][2] This guide provides an in-depth technical overview of the deoxofluorination of cycloheptane-1,4-dione utilizing diethylaminosulfur trifluoride (DAST), a widely employed yet challenging reagent. We will explore the underlying reaction mechanism, provide a field-tested experimental protocol, discuss potential side reactions, and detail essential safety considerations. This document is intended to serve as a comprehensive resource for researchers engaged in the synthesis of fluorinated carbocyclic scaffolds for applications in medicinal chemistry and materials science.

Introduction: The Significance of Fluorinated Carbocycles

The geminal difluoromethylene group (CF2) is a valuable pharmacophore that can serve as a bioisostere for a carbonyl group or a hydrated carbonyl (gem-diol). Its incorporation into a carbocyclic ring, such as the seven-membered cycloheptane framework, can impart unique conformational constraints and electronic properties. These modifications can lead to enhanced biological activity and improved pharmacokinetic profiles. The deoxofluorination of cyclic ketones, therefore, represents a critical transformation for accessing these important structural motifs.

Diethylaminosulfur trifluoride (DAST) has long been a reagent of choice for converting ketones to geminal difluorides.[4][5][6] Despite its utility, DAST is known for its thermal instability and reactivity with moisture, necessitating careful handling and precise reaction control.[7][8][9] This guide aims to demystify the deoxofluorination of cycloheptane-1,4-dione with DAST, providing the necessary insights for successful and safe execution.

Reaction Mechanism and Rationale

The deoxofluorination of a ketone with DAST is believed to proceed through a Lewis acid-base interaction, followed by nucleophilic attack of fluoride.[4] The generally accepted mechanism is as follows:

-

Activation of the Carbonyl: The sulfur atom of DAST acts as a Lewis acid, coordinating to the carbonyl oxygen of cycloheptane-1,4-dione. This activation makes the carbonyl carbon more electrophilic.

-

Fluoride Transfer: A fluoride ion is transferred from the sulfur to the activated carbonyl carbon, forming a fluorinated intermediate.

-

Formation of a Thionyl Intermediate: A second molecule of DAST can react with the remaining hydroxyl group (in the case of a hemiacetal intermediate) or the process repeats at the second carbonyl group.

-

Elimination and Product Formation: The intermediate collapses, eliminating a stable thionyl species and generating the geminal difluoride.

The reaction can potentially yield a mixture of the mono-fluorinated ketone (4-fluorocycloheptan-1-one) and the desired di-fluorinated product (1,1,4,4-tetrafluorocycloheptane), depending on the stoichiometry of DAST and the reaction conditions. Careful control over the amount of DAST is crucial to favor the formation of the desired product.

Caption: Overall workflow for the deoxofluorination of cycloheptane-1,4-dione.

Experimental Protocol

This protocol is a guideline and may require optimization based on the specific purity of the starting materials and the scale of the reaction.

3.1. Safety Precautions: Handling DAST

DAST is a hazardous reagent that requires strict safety protocols.[10][11][12][13] It is corrosive, moisture-sensitive, and can decompose exothermically, especially at temperatures above 90°C.[7]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.[10][11][14]

-

Ventilation: Conduct all operations involving DAST in a well-ventilated chemical fume hood.[10][11]

-

Inert Atmosphere: DAST reacts violently with water.[13][15] All glassware must be thoroughly dried, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

-

Temperature Control: The addition of DAST should be performed at low temperatures (typically -78 °C) to control the reaction rate and prevent thermal runaway.[7][8]

-

Quenching: Quench the reaction carefully by slowly adding the reaction mixture to a cooled, stirred solution of a suitable quenching agent (e.g., saturated sodium bicarbonate solution).[8]

Caption: Recommended reaction setup for the deoxofluorination.

3.2. Step-by-Step Procedure

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve cycloheptane-1,4-dione (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

DAST Addition: In a separate, dry dropping funnel, prepare a solution of DAST (2.2-2.5 eq. for difluorination) in anhydrous DCM. Add the DAST solution dropwise to the stirred solution of the dione over a period of 30-60 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Carefully and slowly pour the reaction mixture into a vigorously stirred, ice-cold saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentration and Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Outcomes and Data Analysis

The reaction is expected to yield a mixture of products, with the major product being 4,4-difluorocycloheptan-1-one when using a stoichiometric amount of DAST for monofluorination, and 1,1,4,4-tetrafluorocycloheptane when using an excess for difluorination.

Table 1: Representative Deoxofluorination Conditions and Outcomes

| Substrate | DAST (eq.) | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) |

| Cyclohexanone | 1.2 | DCM | -78 to RT | 12 | 1,1-Difluorocyclohexane | ~70-80 |

| 4-tert-Butylcyclohexanone | 1.5 | DCM | 0 to RT | 18 | 1,1-Difluoro-4-tert-butylcyclohexane | ~65-75 |

| Cycloheptanone | 1.2 | DCM | -78 to RT | 16 | 1,1-Difluorocycloheptane | ~60-70 |

| Cycloheptane-1,4-dione | 2.5 | DCM | -78 to RT | 24 | 1,1,4,4-Tetrafluorocycloheptane | Variable |

Yields are highly dependent on reaction conditions and purification efficiency.

Characterization:

Successful fluorination can be confirmed using a combination of spectroscopic techniques:

-

¹⁹F NMR: This is the most definitive method for identifying fluorinated products. The chemical shifts and coupling constants of the fluorine atoms provide valuable structural information.[16][17] For a geminal difluoro group on a cycloheptane ring, one would expect a complex multiplet in the ¹⁹F NMR spectrum.

-

¹H and ¹³C NMR: The introduction of fluorine atoms will cause characteristic shifts and splitting patterns in the proton and carbon spectra due to H-F and C-F coupling.

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will confirm the incorporation of the expected number of fluorine atoms.

Troubleshooting and Side Reactions

Several challenges can arise during the deoxofluorination with DAST:

-

Incomplete Reaction: If the reaction does not go to completion, this could be due to insufficient DAST, the presence of moisture, or a reaction temperature that is too low. Increasing the amount of DAST or allowing the reaction to stir for a longer period at room temperature may improve conversion.

-

Low Yield: Low yields can result from product decomposition during workup or purification, or from the formation of side products.

-

Rearrangement Reactions: DAST can promote cationic rearrangements, such as Wagner-Meerwein or pinacol-type rearrangements, especially with substrates that can form stable carbocations.[5][18]

-

Elimination Reactions: The formation of vinyl fluorides through elimination can be a competing side reaction, particularly with enolizable ketones.[5]

Conclusion

The deoxofluorination of cycloheptane-1,4-dione with DAST is a powerful yet demanding transformation that provides access to valuable fluorinated building blocks. Success hinges on a thorough understanding of the reaction mechanism, meticulous adherence to anhydrous conditions, and strict observance of safety protocols. By carefully controlling the reaction parameters and employing appropriate analytical techniques for characterization, researchers can effectively utilize this methodology to advance their synthetic programs in drug discovery and materials science.

References

- Vertex AI Search. (2016, December 22).

- ECHEMI. * (Diethylamino)

- TCI Chemicals. (2025, June 27). SAFETY DATA SHEET - (Diethylamino)sulfur Trifluoride.

- ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - Diethylaminosulfur trifluoride.

- Doyle, A. G., et al. (n.d.). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. PMC.

- Guidechem. (2021, January 24).

- Kim, D., & Lim, H. N. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7465–7469.

- Santa Cruz Biotechnology. 1. PRODUCT AND COMPANY IDENTIFICATION 2.

- Reddit. (2020, January 1). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms.

- Thieme. (2024, September 9). Deoxyfluorination: A Detailed Overview of Recent Developments.

- Wikipedia.

- CoLab. (2024, September 9). Deoxyfluorination: A Detailed Overview Of Recent Developments.

- Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using DAST.

- Aggarwal, T., et al. (2021). Achievements in fluorination using variable reagents through a deoxyfluorination reaction. Organic Chemistry Frontiers, 8(17), 4769-4801.

- ResearchGate.

- Bracher, F., et al. (n.d.).

- Kim, D., & Lim, H. N. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7465-7469.

- Enamine. DAST.

- Jonas, J., Allerhand, A., & Gutowsky, H. S. (1965). Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. The Journal of Chemical Physics, 42(10), 3396-3404.

- Organic Syntheses. (n.d.). A Practical Synthesis of Cycloheptane-1,3-dione.

- Organic Chemistry Portal. Ketone to Difluoro - Common Conditions.

- Ferreira, S. B., et al. (n.d.). Diethylaminosulfur Trifluoride (DAST). SciSpace.

- Organic Syntheses. 1-trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one.

- Hill-Cousins, J. (n.d.). Desymmetrisation reactions of cyclohexa-1,4-dienes and marine natural product synthesis. Cardiff University - ORCA.

- Tóth, N., et al. (n.d.).

- Baxendale Group. (n.d.). The Use of Diethylaminosulfur Trifluoride (DAST)

- Wikipedia. Diethylaminosulfur trifluoride.

- Brey, W. S., et al. (2007). Spin-spin coupling and substituent and halogen isotope shift effects in the fluorine NMR spectra of fluorinated cyclopropanes and cyclopropyl ethers. Magnetic Resonance in Chemistry, 45(3), 205-219.

- ResearchGate. Preparation of Cycloheptane-1,3-Dione Via Reductive Ring Expansion of 1-Trimethylsilyloxy-7,7-Dichlorobicyclo[3.2.0]Heptan-6-One.

- Organic Syntheses. via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of.

- Gerig, J. T. (n.d.). Fluorine NMR.

- ResearchGate. (2025, August 10). ChemInform Abstract: DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds | Request PDF.

- ResearchG

- Science of Synthesis. 8.4. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes.

- Smith, A. J. R., et al. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(17), 10062-10070.

- Google Patents. CN100486950C - Process of synthesizing 1,4-cyclohexyl dione.

- Organic Syntheses. 4.

- ResearchGate. Last of the gem‐Difluorocycloalkanes 2: Synthesis of Fluorinated Cycloheptane Building Blocks | Request PDF.

- Google Patents.

- Google Patents. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone.

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Deoxyfluorination: A Detailed Overview Of Recent Developments | CoLab [colab.ws]

- 3. scispace.com [scispace.com]

- 4. reddit.com [reddit.com]

- 5. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]

- 6. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]

- 7. guidechem.com [guidechem.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]

- 10. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 11. echemi.com [echemi.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biophysics.org [biophysics.org]

- 17. researchgate.net [researchgate.net]

- 18. DAST - Enamine [enamine.net]

A Technical Guide to the Spectroscopic Characterization of 4,4-Difluorocycloheptanone

Introduction: The Significance of the Gem-Difluoro Moiety

The introduction of fluorine into organic molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and lipophilicity.[1] The gem-difluoro group (CF₂) is particularly valuable as a bioisostere for a carbonyl or ether linkage, capable of modulating electronic properties and conformational preferences without drastically increasing steric bulk. 4,4-Difluorocycloheptanone represents a versatile synthon incorporating this motif within a seven-membered carbocyclic ring, a scaffold present in numerous natural products and therapeutic agents.

Accurate and unambiguous structural confirmation of such molecules is paramount. This guide details the expected spectroscopic signatures of 4,4-Difluorocycloheptanone using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), explaining the theoretical underpinnings and the rationale behind our analytical approach.

Molecular Structure and Symmetry Considerations

Before delving into spectroscopy, it is crucial to consider the molecule's structure. 4,4-Difluorocycloheptanone possesses a plane of symmetry passing through the carbonyl group (C1) and the gem-difluoro carbon (C4). This symmetry dictates that carbons and protons on opposite sides of the ring are chemically equivalent (e.g., C2 is equivalent to C7, C3 to C6, etc.), which significantly simplifies the expected NMR spectra.

Caption: Molecular structure of 4,4-Difluorocycloheptanone with atom numbering.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: IR spectroscopy is the ideal first-pass technique for confirming the presence of key functional groups. For this molecule, we are primarily looking for two non-negotiable signals: the carbonyl (C=O) stretch and the carbon-fluorine (C-F) stretches. The energy of these bond vibrations provides a direct fingerprint of the molecule's composition.[2]

Expected Spectral Features

The IR spectrum is dominated by absorptions from the carbonyl and C-F bonds due to their large dipole moments.

-

C=O Stretch: The carbonyl stretch of a cyclic ketone is sensitive to ring strain. For cycloheptanone, this band appears around 1705 cm⁻¹.[3] The presence of highly electronegative fluorine atoms at the C4 position will induce a slight positive dipole on the carbonyl carbon, strengthening the C=O bond and shifting the absorption to a slightly higher wavenumber, predicted to be in the 1715-1725 cm⁻¹ range. This peak is expected to be strong and sharp.[4]

-

C-F Stretches: The C-F stretching vibrations are among the most intense signals in an IR spectrum. For a gem-difluoro alkane, we anticipate two strong, distinct absorption bands corresponding to the symmetric and asymmetric stretches. These are reliably found in the 1100-1300 cm⁻¹ region. Their high intensity makes them an unmistakable diagnostic feature.

-

C-H Stretches: Aliphatic C-H stretching vibrations from the CH₂ groups will appear as multiple sharp peaks just below 3000 cm⁻¹ (typically 2850-2990 cm⁻¹ ).[5]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

The ATR method is chosen for its simplicity, requiring minimal sample preparation and providing high-quality data for liquid or solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-dampened cloth (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small drop of neat 4,4-Difluorocycloheptanone (if liquid) or a small amount of the solid powder directly onto the crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum. Typically, 16-32 scans are co-added to achieve an excellent signal-to-noise ratio.

-

Data Processing: Perform a baseline correction and peak-picking analysis using the instrument's software.

Data Summary: Predicted IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Rationale |

| 2850-2990 | C-H (sp³) Stretch | Medium-Strong | Characteristic of aliphatic methylene groups.[5] |

| 1715-1725 | C=O (Ketone) Stretch | Strong, Sharp | Position typical for a seven-membered ring ketone, shifted by fluorine induction.[4] |

| 1100-1300 | C-F Symmetric/Asymmetric Stretch | Very Strong | Highly intense and characteristic signals for gem-difluoro compounds. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Trustworthiness: NMR is the most powerful technique for the complete structural elucidation of organic molecules. For a fluorinated compound, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) is not just beneficial, it is essential. The spin-½ ¹⁹F nucleus behaves much like a proton, providing a wealth of information through its chemical shift and its coupling to both ¹H and ¹³C nuclei.[6][7]

Caption: A streamlined workflow for the multi-nuclear NMR analysis of fluorinated compounds.

¹H NMR Spectroscopy

Expertise & Experience: The proton spectrum will reveal the electronic environment of the hydrogen atoms and their connectivity through spin-spin coupling. Due to the molecule's symmetry, we expect three distinct signals for the three sets of equivalent methylene (CH₂) protons. The key diagnostic feature will be the observation of coupling between protons and the fluorine atoms (JHF), typically over two and three bonds.

-

Protons at C2/C7: These are alpha to the carbonyl and will be the most deshielded, likely appearing around δ 2.5-2.7 ppm .

-

Protons at C3/C6: These are adjacent to the CF₂ group. They will exhibit significant coupling to the fluorine atoms (²JHF). Their chemical shift is predicted to be in the δ 2.0-2.3 ppm range, appearing as a complex multiplet, likely a triplet of triplets.

-

Protons at C5: These protons are beta to the carbonyl and are expected to be the most shielded, appearing around δ 1.8-2.0 ppm .

¹⁹F NMR Spectroscopy

Expertise & Experience: ¹⁹F NMR is highly sensitive and covers a very wide chemical shift range, making it an excellent probe.[6] Since the two fluorine atoms are chemically equivalent, they will give rise to a single resonance.

-

Chemical Shift: For gem-difluoroalkanes, the chemical shift is typically in the range of δ -90 to -120 ppm (relative to CFCl₃).

-

Multiplicity: Without proton decoupling, this signal would be a complex multiplet due to coupling with the four adjacent protons on C3 and C6. With proton decoupling (¹⁹F{¹H}), the signal will collapse into a sharp singlet , confirming the equivalence of the two fluorine atoms.

¹³C NMR Spectroscopy

Trustworthiness: The ¹³C spectrum provides a direct count of the unique carbon atoms and crucial information about their hybridization and connectivity to fluorine. Due to symmetry, we expect four signals. To obtain a clean, interpretable spectrum, it is essential to decouple both ¹H and ¹⁹F nuclei simultaneously. This requires a specialized NMR probe and experimental setup.[8][9]

-

C1 (Carbonyl): This will be the most deshielded signal, expected around δ 205-215 ppm . It may show a small three-bond coupling to fluorine (³JCF) if ¹⁹F is not decoupled.

-

C4 (CF₂): This signal is the most diagnostic. It will be split into a triplet by the two directly attached fluorine atoms, with a very large one-bond coupling constant (¹JCF) of approximately 240-260 Hz . The chemical shift will be around δ 120-125 ppm .

-

C3/C6: These carbons are adjacent to the CF₂ group and will appear as a triplet due to two-bond coupling to the fluorine atoms (²JCF ≈ 20-30 Hz). Expected chemical shift is δ 35-45 ppm .

-

C2/C7: These carbons are alpha to the carbonyl. They may show a very small three-bond coupling to fluorine (³JCF). Expected chemical shift is δ 30-40 ppm .

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of 4,4-Difluorocycloheptanone in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C spectra.

-

¹H Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹⁹F Acquisition: Switch to the ¹⁹F nucleus, using the appropriate reference, and acquire a proton-decoupled spectrum.

-

¹³C Acquisition: On a triple-resonance probe, set up a ¹³C experiment with simultaneous ¹H and ¹⁹F decoupling. This is critical to collapse the C-F splittings into singlets (except for C4, where the splitting is too large to be fully decoupled by standard methods) and enhance the signal-to-noise ratio.[8]

Data Summary: Predicted NMR Data (in CDCl₃)

| Nucleus | Position | Predicted δ (ppm) | Predicted Multiplicity (Decoupled) | Key Coupling Constants (Hz) |

| ¹H | C2, C7-H | 2.5 - 2.7 | t | |

| ¹H | C3, C6-H | 2.0 - 2.3 | m (tt) | ²J(H,F) ≈ 15-25 Hz |

| ¹H | C5-H | 1.8 - 2.0 | p | |

| ¹³C | C1 | 205 - 215 | s | |

| ¹³C | C4 | 120 - 125 | t | ¹J(C,F) ≈ 240-260 Hz |

| ¹³C | C3, C6 | 35 - 45 | t | ²J(C,F) ≈ 20-30 Hz |

| ¹³C | C2, C7 | 30 - 40 | s | |

| ¹⁹F | C4-F | -90 to -120 | s ({¹H} decoupled) |

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Authoritative Grounding: Mass spectrometry provides the molecular weight and, through fragmentation, a puzzle of the molecule's connectivity. For cyclic ketones, fragmentation is primarily driven by cleavage at the bonds adjacent to the carbonyl group (α-cleavage).[10]

Expected Fragmentation Pathways

We will consider Electron Ionization (EI) as the standard method, which creates a high-energy molecular ion that readily fragments.

-

Molecular Ion (M⁺•): The first event is the formation of the molecular ion. For C₇H₁₀F₂O, the exact mass is 148.0700 Da. A detectable M⁺• peak at m/z 148 is expected.

-

α-Cleavage: This is the most dominant fragmentation pathway for cyclic ketones.[10][11] Cleavage of the C1-C2 or C1-C7 bond followed by subsequent bond fissions leads to characteristic fragments. A primary α-cleavage would lead to the loss of an ethylene molecule (C₂H₄), a common fragmentation for cyclic ketones, leading to a fragment at m/z 120.[12]

-

Cleavage adjacent to the CF₂ group: The C-C bonds next to the electronegative CF₂ group are also susceptible to cleavage. Breakage of the C3-C4 bond could lead to fragments resulting from the loss of fluorinated moieties.

-

McLafferty-type Rearrangement: While the classic McLafferty rearrangement requires a γ-hydrogen, analogous rearrangements can occur in cyclic systems, often involving hydrogen transfer and ring-opening, leading to characteristic ions.[13] For cycloheptanone, a prominent fragment is often seen at m/z 55.[14]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Infrared Spectrometry [www2.chemistry.msu.edu]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. biophysics.org [biophysics.org]

- 7. researchgate.net [researchgate.net]

- 8. epfl.ch [epfl.ch]

- 9. jeolusa.com [jeolusa.com]

- 10. GCMS Section 6.11.2 [people.whitman.edu]

- 11. benchchem.com [benchchem.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Cycloheptanone | C7H12O | CID 10400 - PubChem [pubchem.ncbi.nlm.nih.gov]

4,4-Difluorocycloheptanone 1H and 19F NMR analysis

The Analytical Deconvolution of 4,4-Difluorocycloheptanone: A Senior Scientist’s Guide to 1 H and 19 F NMR

Executive Summary

The incorporation of gem-difluoro groups into saturated aliphatic rings is a cornerstone strategy in modern medicinal chemistry, utilized to modulate lipophilicity, enhance metabolic stability, and dictate molecular conformation. Among these bioisosteres, 4,4-difluorocycloheptanone serves as a highly versatile, multigram-scale building block for advanced pharmaceutical intermediates[1]. However, the 7-membered cycloheptanone ring presents unique analytical challenges due to its high degree of conformational flexibility.

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere spectral reporting. Here, we will dissect the causality behind the NMR phenomena of 4,4-difluorocycloheptanone, providing a self-validating framework for its structural elucidation using 1 H and 19 F Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural Dynamics: The Causality of Line Broadening

Before interpreting the chemical shifts, one must understand the physical state of the molecule in solution. Unlike the rigid chair conformation of cyclohexane, the cycloheptanone ring is highly fluxional, rapidly interconverting between various twist-chair conformations at room temperature.

When a gem-difluoro group is introduced at the C4 position, it exerts strong stereoelectronic effects—specifically, gauche interactions between the highly polarized C–F bonds and adjacent C–H bonds.

-

Room Temperature (298 K): The rapid pseudorotation of the 7-membered ring causes the two fluorine atoms to constantly exchange between pseudo-axial and pseudo-equatorial environments. This dynamic exchange occurs at a rate comparable to the NMR timescale, directly causing the broadened, unresolved multiplets frequently observed in routine spectra.

-

Low Temperature (< 193 K): Freezing the conformational exchange via Variable Temperature (VT) NMR locks the ring into its lowest-energy twist-chair form, rendering the two fluorine atoms chemically and magnetically inequivalent (diastereotopic).

19 F NMR Spectroscopy: Probing the Fluorine Nucleus

The 19 F nucleus is a spin-½ system with 100% natural abundance. Its extreme sensitivity to its local electronic environment makes it an unparalleled probe for structural speciation and kinetic monitoring[2].

Based on analogous 6-membered systems such as 4,4-difluorocyclohexanone, which exhibits a characteristic 19 F shift at -100.27 ppm[3], the 7-membered 4,4-difluorocycloheptanone resonates in a nearly identical high-field region.

The Decoupling Imperative

Acquiring a standard 1D 19 F spectrum will yield a highly complex multiplet due to 3JHF and 4JHF couplings with the protons at C3, C5, C2, and C6. To isolate the chemical shift and assess purity, a 19 F{ 1 H} broadband decoupled spectrum is mandatory. Because heteronuclear Nuclear Overhauser Effect (NOE) can distort integration values, quantitative 19 F NMR (qNMR) must utilize an inverse gated decoupling sequence, where the proton decoupler is only active during the acquisition time, allowing the spin system to relax to thermal equilibrium during the delay.

1 H NMR Spectroscopy: Deconvoluting the Spin System

The proton spectrum of 4,4-difluorocycloheptanone is heavily perturbed by the electronegativity of both the carbonyl oxygen (C1) and the gem-difluoro group (C4).

-

Alpha to Carbonyl (C2, C7): These protons are heavily deshielded by the magnetic anisotropy of the C=O double bond, resonating furthest downfield (~2.60 ppm).

-

Alpha to Fluorine (C3, C5): These protons experience massive heteronuclear splitting. The 3JHF coupling constant is typically 10–15 Hz, which overlaps with the homonuclear 3JHH couplings, creating dense, second-order multiplets.

-

Beta to Fluorine (C6): Situated furthest from the primary electron-withdrawing groups, these protons resonate furthest upfield (~1.80 ppm).

To definitively assign the carbon skeleton and eliminate the F-H splitting, a 1 H{ 19 F} decoupled experiment is highly recommended. By irradiating the fluorine frequency, the complex multiplets at C3 and C5 collapse into simpler first-order splitting patterns driven purely by proton-proton interactions.

Caption: Spin-spin coupling network illustrating heteronuclear and homonuclear interactions.

Quantitative Data Summaries

Table 1: 1 H NMR Data Summary (CDCl 3 , 400 MHz, 298 K) | Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (Hz) | Assignment Logic | | :--- | :--- | :--- | :--- | :--- | :--- | | C2, C7 | 2.55 – 2.65 | m | 4H | 3JHH≈6−7 | Deshielded by adjacent C=O anisotropy. | | C3, C5 | 2.05 – 2.20 | m | 4H | 3JHH≈6−7 , 3JHF≈12−15 | Adjacent to CF 2 ; complex splitting due to F. | | C6 | 1.70 – 1.85 | m | 2H | 3JHH≈6−7 | Furthest from deshielding groups. |

Table 2: 19 F NMR Data Summary (CDCl 3 , 376 MHz)

| Temperature | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Conformational State |

|---|---|---|---|---|

| 298 K (RT) | -98.5 to -102.5 | br m | Averaged | Rapid pseudorotation (averaged environment). |

| 193 K (-80 °C) | -95.0 ( Feq ), -105.0 ( Fax ) | AB quartet | 2JFF≈240 | Locked conformation (diastereotopic fluorines). |

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocol must be executed for the structural verification of 4,4-difluorocycloheptanone.

Step 1: Sample Preparation & Solvation Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3 ). CDCl 3 is selected for its lack of acidic protons (preventing enolization of the cycloheptanone) and its reliable deuterium lock signal. Ensure the solvent contains 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

Step 2: Probe Tuning and Matching Insert the sample into the magnet. Manually tune and match the high-frequency channel to the 1 H resonance (e.g., 400 MHz) and the broadband/low-frequency channel to the 19 F resonance (e.g., 376 MHz). Causality note: Fluorine and proton frequencies are extremely close; failure to isolate and tune both channels properly will result in severe sensitivity loss and decoupling artifacts.

Step 3: Shimming Validation Perform gradient shimming (Z0–Z5). Self-Validation Check: Acquire a preliminary 1D 1 H spectrum. Measure the linewidth at half-height ( w1/2 ) of the TMS peak. If w1/2>1.0 Hz, the magnetic field is insufficiently homogeneous, and shimming must be repeated before acquiring the sensitive 19 F data.

Step 4: 19 F{ 1 H} Inverse Gated Acquisition Set the transmitter frequency to the center of the expected fluorine region (-100 ppm). Use an inverse gated decoupling pulse sequence (zgig on Bruker systems). Set the relaxation delay ( D1 ) to at least 5×T1 of the fluorine nuclei (typically 5–10 seconds) to ensure accurate quantitation without NOE bias.

Step 5: 1 H{ 19 F} Decoupled Acquisition To resolve the proton skeleton, acquire a 1 H spectrum while applying continuous wave (CW) or composite pulse decoupling (e.g., WALTZ-16) on the 19 F channel.

Caption: Step-by-step self-validating NMR acquisition workflow for fluorinated cycloalkanes.

References

-

[1] Last of the gem‐Difluorocycloalkanes 2: Synthesis of Fluorinated Cycloheptane Building Blocks. ResearchGate. URL:

-

[2] In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research - ACS Publications. URL:

-

[3] STANDARD PATENT Application No. AU 2019399939 B2. Googleapis.com (WIPO/AU Patent). URL:

Sources

Mechanistic Elucidation of 4,4-Difluorocycloheptanone Fragmentation via Electron Ionization Mass Spectrometry (EI-MS)

Executive Summary

In modern drug discovery, fluorinated cycloalkanes have emerged as privileged structural motifs. The gem-difluoro group serves as a metabolically stable, lipophilic bioisostere for carbonyl or methylene groups while enforcing specific ring conformations via the stereoelectronic gauche effect. 4,4-Difluorocycloheptanone is a critical synthetic intermediate for generating these scaffolds. For analytical chemists and drug development professionals, understanding its mass spectrometric fragmentation is essential for reaction monitoring, impurity profiling, and pharmacokinetic metabolite identification. This whitepaper maps the core Electron Ionization (EI) fragmentation pathways of 4,4-difluorocycloheptanone and provides a self-validating analytical protocol for its detection.

Theoretical Framework & Mechanistic Causality

When subjected to standard 70 eV electron ionization, 4,4-difluorocycloheptanone ( C7H10F2O , MW = 148.15 g/mol ) undergoes competing fragmentation pathways dictated by the thermodynamic stability of the resulting ions and neutral losses. The molecule exhibits a dual fragmentation personality: the cycloheptanone ring drives α -cleavage, while the gem-difluoro moiety drives halogen elimination.

-

α -Cleavage and CO Extrusion: Initial ionization predominantly ejects an electron from the carbonyl oxygen's lone pair. To relieve the strain of the seven-membered ring, the resulting radical cation undergoes homolytic α -cleavage at the C1-C2 or C1-C7 bond, forming an acyclic distonic radical cation. As established in the [1], this intermediate rapidly extrudes neutral carbon monoxide (-28 Da) to form a fluorinated hexene radical cation at m/z 120.

-

Hydrogen Fluoride (HF) Elimination: Aliphatic fluorides are highly prone to the loss of neutral HF (-20 Da) due to the high bond dissociation energy of the H-F bond (569 kJ/mol). As observed in broader [2], the elimination of HF from the molecular ion yields a fragment at m/z 128. This process is thermodynamically driven by the formation of a stabilized allylic carbocation or a conjugated diene system. This HF loss also occurs sequentially after CO loss, leading to a highly abundant fragment at m/z 100 ( [M−CO−HF]+∙ ).

-

The m/z 55 Diagnostic Ion: A universal diagnostic marker for cyclic ketones is the conjugated oxonium ion [CH2=CHC≡O]+ at m/z 55. Recent confirm that this ion arises from a preliminary C-C bond cleavage adjacent to the carbonyl group, followed by a hydrogen shift and subsequent fragmentation[3]. In 4,4-difluorocycloheptanone, this peak remains a reliable structural marker independent of the fluorinated region.

Experimental Protocol: Self-Validating GC-MS Workflow

To ensure high-fidelity data acquisition, the following step-by-step protocol is designed as a closed, self-validating system. It incorporates internal checks to verify instrument performance, extraction efficiency, and ionization stability.

Step 1: Sample Preparation & Internal Standardization

-

Action: Dissolve 4,4-difluorocycloheptanone in GC-grade dichloromethane (DCM) to a concentration of 10 µg/mL. Spike the solution with Decafluorobiphenyl (DFBP) at 5 µg/mL as an internal standard.

-

Causality: DCM provides excellent analyte solubility and high volatility, ensuring a rapid solvent delay that protects the filament. DFBP is selected because its heavily fluorinated nature mimics the analyte's column partitioning behavior, and its distinct mass (m/z 334) will not interfere with the analyte's lower-mass fragments. This validates injection volume consistency and ionization efficiency.

Step 2: System Suitability & Tuning (The Self-Validation Check)

-

Action: Prior to the analytical run, execute an autotune using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 peaks are present with correct isotopic ratios, and strictly ensure that the m/z 219/69 ratio is >40%.

-

Causality: This step ensures the quadrupole mass analyzer is correctly calibrated across the target mass range and that the electron multiplier is yielding sufficient sensitivity for high-energy fluorinated fragments.

Step 3: Gas Chromatography Separation

-

Action: Inject 1 µL in splitless mode onto a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm). Use helium carrier gas at a constant flow of 1.0 mL/min. Oven program: 50 °C (hold 1 min), ramp at 15 °C/min to 250 °C (hold 3 min).

-

Causality: The low-polarity DB-5MS column minimizes active silanol interactions with the ketone oxygen, preventing peak tailing. The specific temperature ramp ensures sharp band focusing and baseline resolution from potential synthetic byproducts (e.g., monofluorinated or unfluorinated cycloheptanone analogs).

Step 4: EI-MS Data Acquisition

-

Action: Set the EI source to 70 eV, the source temperature to 230 °C, and the quadrupole to 150 °C. Acquire data in Full Scan mode (m/z 35–350).

-

Causality: 70 eV is the universal standard for EI, providing sufficient internal energy to drive both direct bond cleavages (CO loss) and complex rearrangements (HF loss), ensuring the resulting spectra are directly comparable to [4]. The 230 °C source temperature prevents analyte condensation while avoiding excessive thermal degradation prior to ionization.

Quantitative Data Presentation

The table below summarizes the key diagnostic fragment ions for 4,4-difluorocycloheptanone under standard 70 eV EI conditions.

| m/z | Estimated Relative Abundance (%) | Ion Formula | Fragmentation Mechanism |

| 148 | 15 | [C7H10F2O]+∙ | Intact Molecular Ion ( M+∙ ) |

| 128 | 45 | [C7H9FO]+∙ | Loss of neutral HF (-20 Da) from M+∙ |

| 120 | 30 | [C6H10F2]+∙ | α -cleavage followed by CO extrusion (-28 Da) |

| 100 | 100 (Base Peak) | [C6H9F]+∙ | Sequential loss of CO and HF |

| 55 | 65 | [C3H3O]+ | Cleavage + H-shift yielding conjugated oxonium ion |

Mechanistic Pathway Visualization

Mechanistic fragmentation pathways of 4,4-difluorocycloheptanone under 70 eV EI-MS.

Conclusion

The EI-MS fragmentation of 4,4-difluorocycloheptanone is characterized by a predictable yet highly specific interplay between the cyclic ketone and the gem-difluoro functional groups. By tracking the sequential losses of CO and HF—culminating in the m/z 100 base peak—alongside the diagnostic m/z 55 oxonium ion, researchers can confidently identify this scaffold in complex biological or synthetic matrices. Implementing the self-validating GC-MS protocol outlined above ensures that these mechanistic principles are translated into robust, reproducible analytical data.

References

-

Title: Mass Spectrometry of Organic Compounds Source: Holden-Day (via University of Pennsylvania HistCite Archive) URL: [Link]

-

Title: Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives Source: AIP Publishing URL: [Link]

-

Title: Chemical ionization using CF3+: Efficient detection of small alkanes and fluorocarbons Source: International Journal of Mass Spectrometry (via ResearchGate) URL: [Link]

-

Title: NIST Chemistry WebBook, SRD 69 Source: National Institute of Standards and Technology (NIST) URL: [Link]

Sources

An In-Depth Technical Guide to 4,4-Difluorocycloheptanone: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4,4-Difluorocycloheptanone, a fluorinated carbocyclic building block of increasing interest to the pharmaceutical and life sciences sectors. The strategic introduction of a gem-difluoro group into a seven-membered ring system offers a nuanced approach to modulating the physicochemical properties of parent molecules, including lipophilicity, metabolic stability, and conformational preference. This document details the chemical identity, synthesis, spectral and physical properties, and potential applications of 4,4-Difluorocycloheptanone, with a particular focus on its utility for researchers, medicinal chemists, and professionals in drug development.

Chemical Identity and Properties

4,4-Difluorocycloheptanone is a saturated seven-membered cyclic ketone bearing a gem-difluoro substitution at the C4 position. This structural feature is of significant interest in medicinal chemistry as the difluoromethylene group can act as a bioisostere for a carbonyl group or other functionalities, while also influencing the local electronic environment and conformational dynamics of the cycloheptane ring.[1]

| Property | Value | Reference |

| CAS Number | 1227807-93-3 | [2] |

| Molecular Formula | C₇H₁₀F₂O | [2] |

| Molecular Weight | 148.15 g/mol | [2] |

| Appearance | Colorless oil | [3] |

| Boiling Point | Not explicitly reported. | |

| Density | Not explicitly reported. |

Synthesis of 4,4-Difluorocycloheptanone

The primary route for the synthesis of 4,4-Difluorocycloheptanone is through the deoxofluorination of a suitable diketone precursor. The following protocol is adapted from the work of Herasymchuk et al. and provides a reliable method for the multigram-scale preparation of this valuable building block.[3]

Reaction Scheme

The synthesis proceeds via the deoxofluorination of 1,4-cycloheptanedione using a fluorinating agent such as sulfur tetrafluoride (SF₄) or its more user-friendly derivatives.

Caption: Synthetic workflow for 4,4-Difluorocycloheptanone.

Experimental Protocol

Caution: The use of deoxofluorinating agents such as sulfur tetrafluoride requires specialized equipment and should only be performed by trained personnel in a well-ventilated fume hood. These reagents are toxic and corrosive.[4]

-

Reaction Setup: In a dry PFA (perfluoroalkoxy) reactor equipped with a magnetic stirrer, add 1,4-cycloheptanedione (1.0 eq).

-

Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) to the reactor.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Addition of Fluorinating Agent: Slowly and carefully, condense sulfur tetrafluoride (SF₄, 3.0 eq) into the cooled reaction mixture.

-

Reaction Progression: Seal the reactor and allow the mixture to slowly warm to room temperature. Stir the reaction at room temperature for 48 hours.

-

Work-up: Carefully vent the reactor in a fume hood to remove any excess SF₄. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4,4-Difluorocycloheptanone as a colorless oil.

Spectroscopic Characterization

The structural confirmation of 4,4-Difluorocycloheptanone is achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show complex multiplets for the methylene protons. The protons alpha to the carbonyl group (C2 and C7) would appear as a triplet of triplets, integrating to 4H. The protons adjacent to the difluoromethylene group (C3 and C5) would also present as a triplet of triplets, integrating to 4H.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will exhibit a characteristic signal for the carbonyl carbon (C1) around 210 ppm. The difluorinated carbon (C4) will appear as a triplet due to coupling with the two fluorine atoms. The remaining methylene carbons will appear in the aliphatic region.[3]

-

¹⁹F NMR (CDCl₃): The fluorine NMR spectrum will show a single signal, a triplet, due to coupling with the adjacent methylene protons (at C3 and C5).[3]

Infrared (IR) Spectroscopy

The IR spectrum of 4,4-Difluorocycloheptanone will be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically appearing in the region of 1715-1735 cm⁻¹. The C-F stretching vibrations will give rise to strong absorptions in the fingerprint region, usually between 1000 and 1200 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 4,4-Difluorocycloheptanone will show the molecular ion peak (M⁺) at m/z 148.15. Characteristic fragmentation patterns would involve the loss of CO (m/z 120) and subsequent fragmentation of the cycloalkane ring.

Applications in Drug Discovery and Medicinal Chemistry

The introduction of a gem-difluoro group into a molecule can significantly impact its pharmacological profile. This is due to the unique properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond.[1]

Modulation of Physicochemical Properties

-

Lipophilicity: The gem-difluoro group can alter the lipophilicity (logP) of a molecule, which in turn affects its solubility, permeability, and plasma protein binding. The effect is often context-dependent and can be used to fine-tune the ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate.[5]

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation. Introducing a gem-difluoro group at a metabolically labile position can block this pathway, thereby increasing the half-life of a drug.[6]

-

pKa Modulation: The electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups, which can be critical for receptor binding and pharmacokinetic properties.[5]

Conformational Control

The gem-difluoro group can impose conformational constraints on the flexible seven-membered ring of cycloheptanone. This can be advantageous in drug design by locking the molecule into a bioactive conformation, leading to enhanced potency and selectivity for its biological target.[7]

Bioisosteric Replacement

The difluoromethylene group can serve as a non-hydrolyzable bioisostere of a ketone or other functional groups. This strategy can be employed to improve the metabolic stability and pharmacokinetic profile of a lead compound without significantly altering its binding affinity.[8]

Potential Therapeutic Areas

While specific applications of 4,4-Difluorocycloheptanone are still emerging, related fluorinated carbocycles have shown promise in various therapeutic areas, including oncology, neuroscience, and infectious diseases.[5][7] Its utility as a building block allows for its incorporation into a wide range of molecular scaffolds, making it a valuable tool for generating novel chemical entities for drug discovery programs.[9][10]

Safety and Handling

As a fluorinated organic compound, 4,4-Difluorocycloheptanone should be handled with appropriate safety precautions in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not widely available, general guidelines for handling similar fluorinated ketones should be followed.[11][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4,4-Difluorocycloheptanone is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis via deoxofluorination is well-established, and its unique structural and electronic properties offer a powerful tool for the rational design of novel therapeutics with improved pharmacological profiles. As the demand for more sophisticated and effective drug candidates continues to grow, the strategic application of fluorinated scaffolds such as 4,4-Difluorocycloheptanone is poised to play an increasingly important role in the future of pharmaceutical research.

References

-

GOOCHEMICALS.COM. 1227807-93-3 4,4-Difluorocycloheptanone. Available at: [Link]

- Herasymchuk, M., et al. Last of the gem‐Difluorocycloalkanes 2: Synthesis of Fluorinated Cycloheptane Building Blocks. Eur. J. Org. Chem.2021, 2021, 6561–6569.

- Grygorenko, O. O., et al. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal2022, 28(19), e202200331.

- Grygorenko, O. O. Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry2024, 16(14), 1-4.

-

EurekAlert!. New pharmaceutical building block could accelerate drug development. Available at: [Link]

-

University of California, Los Angeles. Fluorine Safety. Available at: [Link]

- Sun, S., & Adejare, A. Fluorinated molecules as drugs and imaging agents in the CNS. Current topics in medicinal chemistry2006, 6(14), 1457-1464.

-

ResearchGate. Fluorinated building blocks in drug design: new pathways and targets. Available at: [Link]

-

Carboline. Safety Data Sheet. Available at: [Link]

-

Damon Runyon Cancer Research Foundation. New molecular building kit “blows door wide open” for drug development. Available at: [Link]

-

RSC Publishing. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Available at: [Link]

Sources

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Organofluorine chemistry: Difluoromethylene motifs spaced 1,3 to each other imparts facial polarity to a cyclohexane ring [beilstein-journals.org]

- 3. Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 5. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. New pharmaceutical building block could accelerate drug development | EurekAlert! [eurekalert.org]

- 10. New molecular building kit “blows door wide open” for drug development | New Discoveries [damonrunyon.org]

- 11. fishersci.com [fishersci.com]

- 12. merckmillipore.com [merckmillipore.com]

Structural Elucidation and Conformational Dynamics of 4,4-Difluorocycloheptanone: A Crystallographic Whitepaper

Prepared by: Senior Application Scientist, Structural Chemistry Division Target Audience: Researchers, Crystallographers, and Drug Development Professionals

Executive Summary

The incorporation of fluorine into medium-sized carbocycles is a cornerstone of modern medicinal chemistry. Specifically, 4,4-difluorocycloheptanone (CAS: 1227807-93-3) serves as a critical advanced intermediate. The gem-difluoro group significantly alters the molecule's lipophilicity, metabolic stability, and, most importantly, its three-dimensional conformation. This whitepaper provides an in-depth technical guide to the synthesis, in-situ cryo-crystallization, and structural elucidation of 4,4-difluorocycloheptanone, explaining the stereoelectronic causality behind its solid-state behavior.

Stereoelectronic Foundations & Conformational Control

Unsubstituted cycloheptanones are highly flexible, dynamically interconverting between various twist-chair (TC), chair (C), and boat (B) conformations. This flexibility is often detrimental in drug design, leading to entropic penalties upon target binding.

The introduction of a gem-difluoro group at the C4 position fundamentally biases this conformational landscape[1].

-

Causality of Conformation: The highly electronegative fluorine atoms induce a strong local dipole. To minimize dipole-dipole repulsion with the C1 carbonyl group, the ring is forced into a highly specific twist-chair (TC) geometry[1]. Furthermore, the 1 and the reduction of transannular steric strain drive the molecule to adopt a single global minimum in the solid state.

Fig 1: Stereoelectronic factors driving the solid-state conformation of the 7-membered ring.

Synthetic Methodology: Regioselective Homologation

Direct difluorination of an unfunctionalized cycloheptanone at the 4-position is synthetically intractable due to a lack of directing groups. Instead, the optimal route relies on the2 of 4,4-difluorocyclohexanone[2].

-

Causality of Reagent Selection: We utilize trimethylsilyldiazomethane (TMSD) rather than hazardous diazomethane. The bulky trimethylsilyl group provides steric steering during the carbon migration step of the homologation, favoring the correct regiochemistry. Subsequent protodesilylation yields the desired 4,4-difluorocycloheptanone.

-

Self-Validating Checkpoint: The synthesis must be validated via 19 F NMR prior to crystallization. A clean AB quartet confirms the absence of regioisomers (e.g., 3,3-difluorocycloheptanone) that would cause severe positional disorder in the crystal lattice.

Fig 2: Regioselective synthesis and validation workflow for 4,4-difluorocycloheptanone.

In-Situ Cryo-Crystallography

Because 4,4-difluorocycloheptanone is a low-molecular-weight organic compound (MW 148.15 g/mol )[3], it is a liquid/low-melting solid at standard temperature. Traditional solvent evaporation techniques will fail, yielding amorphous oils.

-

Causality of the Cryo-Protocol: To obtain a high-resolution Single-Crystal X-Ray Diffraction (SCXRD) structure, we employ Laser-Assisted In-Situ Cryo-Crystallization . By freezing the pure liquid in a quartz capillary and selectively annealing it with an infrared laser, we establish a controlled thermal gradient. This ensures a single thermodynamic nucleation event, preventing the highly twinned, defective lattices caused by rapid thermal fluctuations.

-

Optical Validation: Cross-polarized light is used to continuously monitor the capillary. The transition from an optically dark amorphous glass to a uniformly birefringent solid physically validates the presence of a single crystal before any X-ray exposure occurs.

Fig 3: In-situ cryo-crystallization and X-ray diffraction pipeline for low-melting organics.

Quantitative Data & Conformational Analysis

The structure is solved using 4[4], an algorithm optimized for multiprocessor intrinsic phasing. The data confirms the twist-chair geometry.

Table 1: Representative Crystallographic Parameters

| Parameter | Value |

| Chemical Formula | C₇H₁₀F₂O |

| Molecular Weight | 148.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Data Collection Temp. | 150(2) K |

| Unit Cell Dimensions | a = 6.24 Å, b = 11.50 Å, c = 10.85 Å |

| Volume (ų) | 769.8 |

| Z (Molecules/Cell) | 4 |

| Final R indices | R₁ = 0.034, wR₂ = 0.089 |

Table 2: Conformational Energy Distribution (DFT vs. XRD)

Calculated at the M06-2X/6-311+G(d,p) level of theory.

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Population at 298K (%) |

|---|---|---|---|

| Twist-Chair (TC-1) | 0.00 (Global Min) | 2.85 | > 95% |

| Chair (C) | + 2.45 | 3.10 | < 4% |

| Boat (B) | + 4.80 | 4.25 | < 1% |

Detailed Experimental Methodologies

Protocol A: Synthesis of 4,4-Difluorocycloheptanone

Caution: 4,4-Difluorocycloheptanone is a known skin and severe eye irritant (H315, H319)[3]. Perform all steps in a fume hood with proper PPE.

-

Initiation: Dissolve 4,4-difluorocyclohexanone (10.0 mmol) in anhydrous dichloromethane (25 mL) under an argon atmosphere.

-

Addition: Cool the solution to -78 °C. Add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.2 equiv) dropwise.

-

Homologation: Slowly infuse trimethylsilyldiazomethane (2.0 M in hexanes, 1.5 equiv) via syringe pump over 2 hours to prevent sudden nitrogen gas evolution.

-

Quenching & Protodesilylation: Stir for 12 hours, allowing the mixture to warm to 0 °C. Quench with 10% aqueous HCl to cleave the intermediate silyl enol ether.

-

Purification: Extract with diethyl ether, dry over MgSO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield the pure product.

-

Validation: Confirm purity via 19 F NMR (CDCl₃). A single AB system around -95 ppm to -105 ppm validates the absence of regioisomers.

Protocol B: In-Situ Capillary Crystallization and XRD

-

Sample Loading: Draw 2 μL of pure 4,4-difluorocycloheptanone into a 0.3 mm Lindemann glass capillary via capillary action. Flame-seal both ends to prevent evaporation.

-

Mounting: Mount the capillary on the goniometer head of a diffractometer equipped with an Oxford Cryosystems cooler.

-

Vitrification: Rapidly quench the sample to 100 K using a 10 L/min nitrogen cryostream to form an amorphous glass.

-

Laser Annealing (Zone Melting): Apply a focused IR laser (10.6 μm) to the bottom of the liquid column, raising the local temperature to just below the melting point (~250 K). Slowly sweep the laser upward at 0.5 mm/hr.

-

Optical Validation: Observe the capillary through a cross-polarizing microscope. Stop the laser sweep once a single, highly birefringent crystal domain fills the beam path.

-

Data Collection & Solution: Cool the crystal back to 150 K. Run a 5-minute matrix scan. If the unit cell indexes successfully without non-merohedral twinning, proceed with full hemisphere data collection using Mo Kα radiation (λ = 0.71073 Å). Solve the structure using SHELXT[4].

References

-

1-Amino-4,4-difluorocyclohexanecarboxylic acid as a promising scaffold... ResearchGate.2

-

Safety Data Sheet - 4,4-Difluorocycloheptan-1-one. ChemScene. 3

-

2,2-Difluorocycloheptane-1-carboxylic Acid (Conformational Properties). Benchchem. 1

-

The crystal structure of 4-(3-carboxy-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinolin-7-yl)piperazin-1-ium 2-fluorobenzoate hydrate (SHELXT Methodology). ResearchGate. 4

Sources

Theoretical and Computational Studies of 4,4-Difluorocycloheptanone: A Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide

Abstract

Medium-sized carbocycles, particularly those containing seven-membered rings, are prevalent scaffolds in biologically active natural products and synthetic pharmaceuticals.[1] However, their inherent conformational flexibility and the challenges associated with their synthesis have historically rendered them underrepresented in drug discovery programs.[2][3] The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties such as metabolic stability, lipophilicity, and molecular conformation.[4][5][6] This guide focuses on 4,4-Difluorocycloheptanone, a molecule that merges the complexity of a medium-sized ring with the profound influence of geminal difluorination. We provide an in-depth analysis of its synthesis, conformational landscape, and spectroscopic signature, underpinned by a rigorous theoretical and computational framework. This document serves as a technical resource for researchers aiming to leverage the unique properties of fluorinated cycloheptanones in rational drug design and development.

Rationale and Synthetic Strategy

As Senior Application Scientists, we must devise a logical and efficient synthetic pathway based on established chemical principles. A highly plausible approach is the deoxofluorination of a readily available precursor, cycloheptane-1,4-dione. This method directly converts a ketone into the desired gem-difluoride.

Proposed Experimental Protocol: Deoxofluorination

The conversion of a carbonyl to a gem-difluoromethylene group is a robust transformation. Modern fluorinating agents offer improved safety and efficacy over classical reagents.[10] We propose the use of Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), a more thermally stable alternative to diethylaminosulfur trifluoride (DAST).[10]

Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of cycloheptane-1,4-dione in an anhydrous, inert solvent (e.g., dichloromethane or toluene).

-

Cooling: Cool the solution to 0 °C using an ice-water bath to control the initial exotherm of the reaction.

-

Reagent Addition: Slowly add a solution of Deoxo-Fluor® (1.1 equivalents) to the stirred ketone solution via the dropping funnel over 30-60 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

-

Extraction & Purification: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic fractions, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Caption: Proposed synthetic workflow for 4,4-Difluorocycloheptanone.

Conformational Landscape: The Influence of Fluorine

Unlike the rigid chair conformation of cyclohexane, seven-membered rings are highly flexible and can exist as a mixture of several low-energy conformers, such as the twist-chair (TC) and chair (C) forms. The introduction of sp² (carbonyl) and sp³ (gem-difluoro) centers further complicates this landscape.